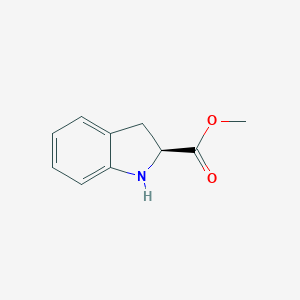

(S)-(+)-Methyl indoline-2-carboxylate

Übersicht

Beschreibung

(S)-(+)-Methyl indoline-2-carboxylate is a chiral compound with significant importance in various fields of chemistry and biology. It is a derivative of indoline, a bicyclic structure consisting of a benzene ring fused to a pyrrolidine ring. The compound is known for its enantioselectivity and is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-Methyl indoline-2-carboxylate typically involves the esterification of (S)-indoline-2-carboxylic acid. One common method is the reaction of (S)-indoline-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves yield and purity. The use of biocatalysts, such as esterases, has also been explored to achieve high enantioselectivity and efficiency in the production process .

Analyse Chemischer Reaktionen

Acidic/Basic Hydrolysis

(S)-(+)-Methyl indoline-2-carboxylate undergoes hydrolysis under acidic or basic conditions to yield (S)-indoline-2-carboxylic acid. In industrial settings, enzymatic hydrolysis is preferred to retain enantiomeric purity (>99% e.e.) .

Typical Conditions

Enzymatic methods using Bacillus aryabhattai selectively hydrolyze the (R)-enantiomer of racemic ethyl indoline-2-carboxylate, leaving the (S)-ester intact . This approach minimizes racemization and is scalable for industrial production .

Amide Bond Isomerization

The compound exhibits solvent-dependent cis-amide isomer preferences due to steric and electronic interactions. Polar solvents (e.g., DMSO, water) stabilize the cis conformation, while nonpolar solvents (e.g., chloroform) favor the trans isomer .

Solvent Effects on Isomer Ratio

| Solvent | Polarity Index | % cis Isomer | % trans Isomer |

|---|---|---|---|

| DMSO | 7.2 | 95 | 5 |

| Water | 9.0 | 90 | 10 |

| Chloroform | 4.1 | 15 | 85 |

Computational studies attribute this behavior to dipole stabilization in polar solvents and steric clashes between the indoline ring and acetyl group in nonpolar environments .

Peptide Coupling and Diketopiperazine Formation

This compound serves as a precursor in peptide synthesis but faces challenges due to its propensity to form diketopiperazines (DKPs).

Key Findings

-

Coupling Reactivity : Steric hindrance from the indoline ring slows coupling reactions. Activated reagents like HATU or PyBOP improve yields .

-

DKP Formation : Intramolecular cyclization occurs under mild conditions (pH 7–9, 25°C), with DKPs forming within 12 h .

-

Mitigation Strategies :

Racemization Under High-Temperature Conditions

Racemization occurs at elevated temperatures (>140°C) under basic conditions, converting the (S)-enantiomer to a racemic mixture. This process is critical for recycling undesired enantiomers in industrial resolutions .

Racemization Parameters

| Temperature | Pressure | Base | Time | % Racemization |

|---|---|---|---|---|

| 160°C | 10 bar | 2N NaOH | 3 h | 98% |

| 180°C | 15 bar | 2N NaOH | 1.5 h | 99% |

Substitution Reactions

The ester group undergoes nucleophilic substitution with amines or alcohols, though reactivity is limited by steric hindrance.

Example Reaction

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

(S)-(+)-Methyl indoline-2-carboxylate serves as a crucial intermediate in the synthesis of numerous pharmaceutical agents. Its applications are particularly notable in the development of drugs targeting neurological disorders and other therapeutic areas.

Key Insights:

- Neurological Disorders : The compound is involved in synthesizing drugs that address conditions such as depression and anxiety, where indole derivatives have shown efficacy.

- HIV Research : Recent studies indicate that derivatives of indole-2-carboxylic acid, related to this compound, inhibit the HIV-1 integrase enzyme, suggesting potential for developing antiviral therapies .

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for constructing complex molecules. This capability allows chemists to design new compounds with tailored properties.

Applications:

- Synthesis of Chiral Compounds : Its chiral nature facilitates the production of enantiomerically pure substances, which are vital in pharmaceuticals.

- Functionalization : The compound can be easily modified to create a variety of derivatives with diverse biological activities.

Material Science

The compound finds applications in material science, particularly in the formulation of advanced materials.

Properties Enhanced:

- Polymers and Coatings : It is used to improve the mechanical and thermal properties of polymers, making them suitable for high-performance applications.

- Nanocomposites : Incorporation into nanocomposite materials enhances their durability and functionality.

Agricultural Chemistry

This compound contributes to the development of agrochemicals, focusing on creating more effective and environmentally friendly pesticides and herbicides.

Benefits:

- Eco-Friendly Solutions : The compound's derivatives are designed to minimize environmental impact while maintaining efficacy against pests.

- Targeted Action : Research indicates its potential in developing selective herbicides that reduce harm to non-target species.

Biochemical Research

Researchers utilize this compound in various biochemical studies to explore its interactions within biological systems.

Research Focus:

- Metabolic Pathways : Studies investigate how this compound influences metabolic processes, providing insights into its potential therapeutic roles.

- Binding Studies : Interaction studies with biological targets help elucidate its pharmacological properties and therapeutic potential.

Table 1: Key Applications of this compound

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Intermediate for drugs targeting neurological disorders; potential antiviral activity against HIV. |

| Organic Synthesis | Building block for complex molecules; functionalization capabilities. |

| Material Science | Enhances mechanical/thermal properties in polymers and coatings. |

| Agricultural Chemistry | Development of eco-friendly pesticides/herbicides; targeted action against pests. |

| Biochemical Research | Studies on metabolic pathways; binding affinity investigations with biological targets. |

Case Studies

- HIV Integrase Inhibition :

- Polymer Enhancements :

- Agrochemical Development :

Wirkmechanismus

The mechanism of action of (S)-(+)-Methyl indoline-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes such as esterases, which catalyze its hydrolysis to (S)-indoline-2-carboxylic acid. This intermediate can then participate in various metabolic pathways, exerting its effects through the modulation of enzyme activity and interaction with cellular receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (S)-Indoline-2-carboxylic acid

- ®-Indoline-2-carboxylic acid

- (S)-Indoline-2-methanol

Uniqueness

(S)-(+)-Methyl indoline-2-carboxylate is unique due to its high enantioselectivity and its role as a versatile intermediate in the synthesis of various compounds. Its ability to undergo multiple types of chemical reactions and its applications in different fields make it a valuable compound in both research and industry .

Biologische Aktivität

(S)-(+)-Methyl indoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms, efficacy against various targets, and potential therapeutic applications.

Overview of Biological Activity

This compound has been studied for its role as an inhibitor of HIV-1 integrase, a crucial enzyme in the viral replication cycle. Research indicates that derivatives of indole-2-carboxylic acid, including this compound, exhibit potent inhibitory effects on integrase activity, which is essential for the integration of viral DNA into the host genome.

The mechanism by which this compound exerts its biological effects primarily involves:

- Metal Chelation : The compound's indole core and carboxyl group facilitate chelation with magnesium ions (Mg²⁺) within the active site of integrase, disrupting its function .

- Hydrophobic Interactions : Modifications at the C3 position of the indole core enhance interactions with hydrophobic regions near the active site, improving binding affinity and inhibitory potency .

Efficacy Against HIV-1 Integrase

Recent studies have quantitatively assessed the inhibitory effects of this compound derivatives on HIV-1 integrase:

| Compound | IC50 (μM) | Remarks |

|---|---|---|

| This compound | 12.41 | Initial parent compound |

| Optimized derivative 20a | 0.13 | Significant improvement in inhibition |

| Control (Raltegravir) | 0.06 | Reference standard for comparison |

The data indicate that structural optimizations can lead to substantial increases in inhibitory activity, making these compounds promising candidates for further development as antiretroviral agents .

Neuroprotective Properties

In addition to antiviral activity, this compound has shown potential neuroprotective effects. Compounds with similar indole scaffolds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases like Alzheimer's:

| Compound | AChE IC50 (μM) | BChE IC50 (μM) | Selectivity Index |

|---|---|---|---|

| Compound 3n | 9.77 ± 0.76 | 47.34 | High selectivity for AChE |

These findings suggest that modifications in the indole structure can lead to enhanced neuroprotective properties through inhibition of cholinesterases and antioxidant activities .

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds related to this compound:

- HIV Integrase Inhibition : A study demonstrated that derivatives with halogen substitutions at specific positions significantly improved integrase inhibition compared to parent compounds, emphasizing structure-activity relationships in drug design .

- Neuroprotective Effects : Research indicated that certain derivatives not only inhibited cholinesterases but also exhibited antioxidant properties, protecting neuronal cells from oxidative stress induced by hydrogen peroxide .

- Marine Natural Products : Investigations into marine-derived indole compounds revealed cytotoxicity against various cancer cell lines, indicating broader therapeutic potential beyond antiviral applications .

Eigenschaften

IUPAC Name |

methyl (2S)-2,3-dihydro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9/h2-5,9,11H,6H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URORFKDEPJFPOV-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427246 | |

| Record name | (S)-(+)-Methyl indoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141410-06-2 | |

| Record name | (S)-(+)-Methyl indoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2,3-Dihydro-1H-indole-2-carboxylic acid methylester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.